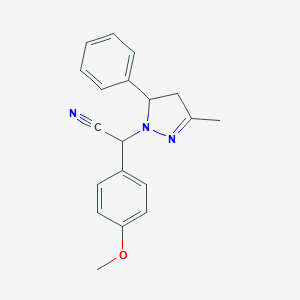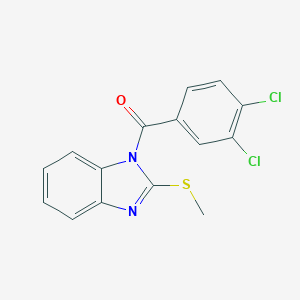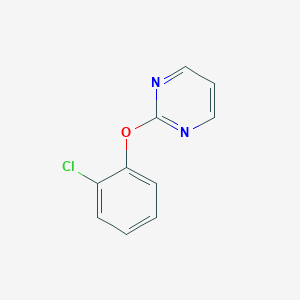
1-(2-Fluorobenzoyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzoyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. It is commonly known as FUB-PB-22 and is a synthetic cannabinoid. FUB-PB-22 is a designer drug that is often used for research purposes. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana.
Wirkmechanismus
FUB-PB-22 acts as an agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of FUB-PB-22, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
FUB-PB-22 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. FUB-PB-22 has also been shown to have neurotoxic effects, leading to cell death in certain parts of the brain. Additionally, FUB-PB-22 has been shown to have immunomodulatory effects, leading to changes in the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FUB-PB-22 in lab experiments is its potency. It is a highly potent agonist of the CB1 and CB2 receptors, making it useful for studying the effects of cannabinoids on the central nervous system. However, one limitation of using FUB-PB-22 is its toxicity. It has been shown to have neurotoxic effects and can cause cell death in certain parts of the brain. Additionally, FUB-PB-22 is a designer drug and is not approved for human consumption, making it difficult to study its effects in humans.
Zukünftige Richtungen
There are several future directions for research on FUB-PB-22. One area of research is the development of new synthetic cannabinoids based on the structure of FUB-PB-22. These compounds could be used to study the effects of cannabinoids on the central nervous system and could have potential therapeutic applications. Additionally, future research could focus on the neurotoxic effects of FUB-PB-22 and ways to mitigate these effects. Finally, research could focus on the immunomodulatory effects of FUB-PB-22 and their potential therapeutic applications.
Synthesemethoden
The synthesis of FUB-PB-22 involves the reaction of 2-fluorobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of FUB-PB-22 is typically around 60%.
Wissenschaftliche Forschungsanwendungen
FUB-PB-22 is used for research purposes in the field of cannabinoid pharmacology. It is often used as a reference compound for the development of new synthetic cannabinoids. FUB-PB-22 is also used to study the mechanism of action of cannabinoids and their effects on the central nervous system. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana.
Eigenschaften
Molekularformel |
C11H10FNO2 |
|---|---|
Molekulargewicht |
207.2 g/mol |
IUPAC-Name |
1-(2-fluorobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10FNO2/c12-9-5-2-1-4-8(9)11(15)13-7-3-6-10(13)14/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
DJKUNEIJCREBMA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2F |
Kanonische SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
![4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B258846.png)





![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)

![Methyl 3-[(benzylamino)acetyl]-5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylate](/img/structure/B258865.png)

![1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-3a,8a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B258869.png)
![[4-(7-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B258870.png)